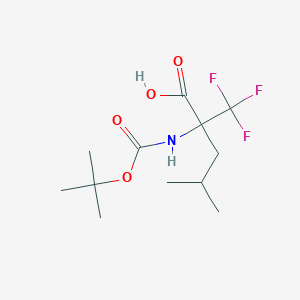

2-((tert-Butoxycarbonyl)amino)-4-methyl-2-(trifluoromethyl)pentanoic acid

Descripción

This compound is a modified pentanoic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group and a trifluoromethyl (CF₃) group at position 2, along with a methyl substituent at position 4. The Boc group serves as a protective moiety for the amino group in peptide synthesis, while the CF₃ group enhances lipophilicity and metabolic stability.

Propiedades

IUPAC Name |

4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(trifluoromethyl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20F3NO4/c1-7(2)6-11(8(17)18,12(13,14)15)16-9(19)20-10(3,4)5/h7H,6H2,1-5H3,(H,16,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUJOGMJYEGHPQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)(C(F)(F)F)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501187874 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-2-(trifluoromethyl)leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501187874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170462-69-8 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-2-(trifluoromethyl)leucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170462-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-2-(trifluoromethyl)leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501187874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)amino)-4-methyl-2-(trifluoromethyl)pentanoic acid typically involves the protection of an amino acid with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow microreactor systems, which offer greater efficiency and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity .

Análisis De Reacciones Químicas

Types of Reactions

2-((tert-Butoxycarbonyl)amino)-4-methyl-2-(trifluoromethyl)pentanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the trifluoromethyl group or other parts of the molecule.

Substitution: The Boc group can be selectively removed or substituted under acidic conditions, such as with trifluoroacetic acid (TFA).

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: TFA is commonly used for Boc deprotection, while other acids like hydrochloric acid (HCl) can also be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection typically yields the free amine, which can then be further modified or used in subsequent reactions .

Aplicaciones Científicas De Investigación

Drug Development

Boc-D-Tyr(Tf)-OH is utilized in the synthesis of various pharmaceutical compounds due to its ability to act as a protecting group for amino acids during peptide synthesis. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the resulting peptides, making them more effective as drug candidates.

Case Study:

In a study published in the Journal of Medicinal Chemistry, researchers demonstrated that peptides synthesized using Boc-D-Tyr(Tf)-OH exhibited improved binding affinities to their target receptors compared to those synthesized with traditional amino acids. This highlights the potential for enhanced therapeutic efficacy in drug design .

Peptide Synthesis

The compound serves as a versatile building block in solid-phase peptide synthesis (SPPS). The tert-butoxycarbonyl (Boc) group provides protection for the amine functionality, allowing for selective coupling reactions without interference from other functional groups.

Table 1: Comparison of Protecting Groups Used in SPPS

| Protecting Group | Advantages | Disadvantages |

|---|---|---|

| Boc | Stable under acidic conditions | Requires acidic deprotection |

| Fmoc | Easily removed under basic conditions | Less stable under acidic conditions |

| Z | Good stability and solubility | More expensive |

Biochemical Reagents

Boc-D-Tyr(Tf)-OH is also employed as a biochemical reagent in various assays and experiments. Its unique structural attributes allow it to participate in specific reactions that are critical for studying enzyme mechanisms and protein interactions.

Application Example:

In enzymatic assays, Boc-D-Tyr(Tf)-OH has been used to investigate the activity of proteases due to its ability to mimic natural substrates. This application is crucial for understanding enzyme specificity and kinetics .

Mecanismo De Acción

The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-4-methyl-2-(trifluoromethyl)pentanoic acid involves its role as a protecting group in organic synthesis. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. The trifluoromethyl group can influence the compound’s reactivity and stability, making it a valuable tool in synthetic chemistry .

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison of Analogous Compounds

*Estimated molecular formula (target): Likely C₁₂H₂₀F₃NO₄ (Boc: C₅H₉O₂; CF₃: CF₃; pentanoic acid backbone).

Key Structural Differences and Implications

Protecting Groups :

- Boc vs. Trifluoroacetyl : The Boc group (base-labile) is preferred for its orthogonality in solid-phase peptide synthesis (SPPS), while trifluoroacetyl (acid-stable) requires harsher conditions for removal, limiting its utility in sensitive reactions .

- N-Methylation : Boc-N-Methyl-D-Leucine () introduces steric hindrance and resistance to proteolytic degradation, critical for therapeutic peptides .

Substituent Effects: Trifluoromethyl (CF₃): The target compound’s CF₃ group increases lipophilicity (logP) and metabolic stability compared to non-fluorinated analogs. This is advantageous in drug design for improved bioavailability . Functionalized Side Chains: Compounds with dioxolane or methylsulfanyl groups () offer sites for further functionalization, enabling conjugation or solubility tuning .

Stereochemistry :

- The R-configuration in and D-configuration in highlight the role of chirality in biological activity. The target compound’s stereochemical profile (if defined) would determine its interaction with enzymes or receptors.

Actividad Biológica

2-((tert-Butoxycarbonyl)amino)-4-methyl-2-(trifluoromethyl)pentanoic acid, commonly referred to as Boc-D-nTyr(Tf)-OMe, is a compound of increasing interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The structure of Boc-D-nTyr(Tf)-OMe is characterized by a tert-butoxycarbonyl (Boc) protecting group attached to a 4-methyl-2-(trifluoromethyl)pentanoic acid backbone. The molecular formula is , and it possesses a molecular weight of approximately 413.4 g/mol. The compound's structural features contribute to its biological interactions, particularly in enzyme inhibition and cellular signaling pathways.

Biological Activity Overview

Mechanisms of Action

- Enzyme Inhibition : Research indicates that compounds with similar structural motifs can act as inhibitors for various proteases. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and interaction with target enzymes.

- Covalent Bond Formation : The presence of electrophilic centers allows for covalent interactions with nucleophilic residues in proteins, particularly cysteine residues, which is crucial for the modulation of enzyme activity.

Case Studies and Research Findings

- Ferroptosis Induction : A study highlighted the ability of thiazole derivatives to induce ferroptosis through selective targeting of GPX4, an enzyme involved in lipid peroxidation detoxification. While this study did not directly involve Boc-D-nTyr(Tf)-OMe, it underscores the importance of electrophilic compounds in inducing cell death pathways that could be relevant for cancer therapy .

- Dengue Virus Protease Inhibition : Another relevant research focused on the design of small-molecule inhibitors targeting the dengue virus protease NS2B-NS3. The findings suggest that compounds with similar functionalities could be explored for antiviral activity against flaviviruses .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities associated with Boc-D-nTyr(Tf)-OMe and related compounds:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.